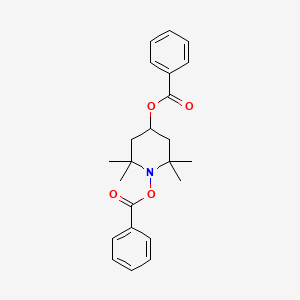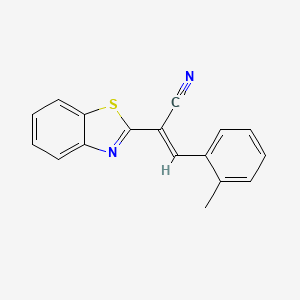
4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol, also known as PSQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PSQ belongs to the class of quinolines, which are heterocyclic compounds with a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various cellular processes. In the study by Li et al., 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol was found to induce apoptosis in lung cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol was also shown to induce cell cycle arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4. The antiviral activity of 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol is thought to be due to its ability to inhibit viral replication by interfering with the viral DNA polymerase. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol's anti-inflammatory activity is believed to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has been found to affect various biochemical and physiological processes in cells. In the study by Li et al., 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol was shown to increase the production of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in lung cancer cells. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol was also found to inhibit the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tumor invasion and metastasis. In the study by Zhang et al., 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol was shown to inhibit the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cells. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol was also found to inhibit the activity of NF-κB and reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the study by Wang et al.
Advantages and Limitations for Lab Experiments
4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has several advantages for use in lab experiments, including its high purity and stability. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol can be easily synthesized using simple chemical reactions and can be purified by recrystallization. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has some limitations for use in lab experiments, including its relatively high cost and limited availability. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol is a synthetic compound that is not commonly found in nature, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol, including its potential applications in drug development and disease treatment. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has shown promising results in preclinical studies as an anticancer, antiviral, and anti-inflammatory agent. Further research is needed to determine its efficacy and safety in clinical trials. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol's mechanism of action also needs to be further elucidated to understand its effects on cellular processes. Additionally, 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol's potential applications in other fields, such as materials science and catalysis, should be explored.
Synthesis Methods
The synthesis of 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced with lithium aluminum hydride to yield 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol. The purity of 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol can be improved by recrystallization in a suitable solvent.
Scientific Research Applications
4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In a study conducted by Li et al., 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol was shown to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has also been reported to have antiviral activity against the hepatitis B virus, as demonstrated by Zhang et al. in their study. Additionally, 4-phenyl-1-(phenylsulfonyl)decahydro-4-quinolinol has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a study conducted by Wang et al.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-21(17-9-3-1-4-10-17)15-16-22(20-14-8-7-13-19(20)21)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19-20,23H,7-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTKHHRVJUZODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-ethyl-5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5397294.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5397296.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5397303.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B5397319.png)

![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397332.png)
![methyl 4-(5-{[4-(acetylamino)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5397343.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5397349.png)
![3-(2-phenylvinyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5397355.png)
![4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5397358.png)
![N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5397369.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5397375.png)
![4-(1-{[6-(4,4-dimethylpiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5397384.png)